![molecular formula C21H22N2O5S3 B2945284 4-(2,4-Ditosylthiazol-5-yl)morpholine CAS No. 557773-82-7](/img/structure/B2945284.png)
4-(2,4-Ditosylthiazol-5-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Ditosylthiazol-5-yl)morpholine, also known as DTMT, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. DTMT is a heterocyclic compound that contains both thiazole and morpholine rings. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Antioxidant Properties
Thiazole derivatives have been found to possess antioxidant properties. For instance, a series of 2, 4-dichlorothiazolyl thiazolidine-2,4-dione and 4-chloro-2-benzylsulfanylthiazolyl-thiazolidine-2,4-dione derivatives were synthesized and tested for their antioxidant properties .
Antimicrobial Activity
Thiazole derivatives have shown antimicrobial activity. A series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles were synthesized and screened for their antifungal and antibacterial activities .
Antiretroviral Activity
Thiazole derivatives have been used in antiretroviral drugs like Ritonavir .
Antifungal Activity
Thiazole derivatives have been used in antifungal drugs like Abafungin .
Anticancer Activity
Thiazole derivatives have been used in anticancer drugs like Tiazofurin .
Anti-Alzheimer Activity
Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease .
Antihypertensive Activity
Thiazole derivatives have shown potential in the treatment of hypertension .
Hepatoprotective Activity
Thiazole derivatives have shown hepatoprotective activities .
Mechanism of Action
Target of Action
It’s worth noting that thiazole derivatives, such as amorolfine, inhibit fungal enzymes d14 reductase and d7-d8 isomerase . These enzymes play crucial roles in the sterol synthesis pathways of fungi .
Mode of Action
For instance, Amorolfine, a morpholine antifungal drug, inhibits the fungal enzymes D14 reductase and D7-D8 isomerase, affecting fungal sterol synthesis pathways, depleting ergosterol, and causing ignosterol to accumulate in the fungal cytoplasmic cell membranes .
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Based on the known actions of similar thiazole derivatives, it can be inferred that the compound may have a range of effects, including antimicrobial, antifungal, and potentially antitumor effects .
properties
IUPAC Name |
4-[2,4-bis-(4-methylphenyl)sulfonyl-1,3-thiazol-5-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S3/c1-15-3-7-17(8-4-15)30(24,25)19-20(23-11-13-28-14-12-23)29-21(22-19)31(26,27)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFNSDLLXCSOGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3=CC=C(C=C3)C)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.